Mass Spectrometric Discrimination: +3 Da Mass Shift Enables Analyte-Standard Resolution at Baseline
N2-Methylguanosine-d3 exhibits a molecular weight of 300.29 g/mol, exactly +3.02 Da higher than the unlabeled N2-methylguanosine (molecular weight: 297.27 g/mol) . This mass difference results from the substitution of three hydrogen atoms (protium, ¹H) with three deuterium atoms (²H) on the N2-methyl moiety [1]. In MS/MS selected reaction monitoring (SRM) mode, the precursor-to-product ion transitions for m²G-d3 are offset by +3 m/z units relative to endogenous m²G, enabling complete baseline separation in the mass domain without altering chromatographic retention characteristics [2].
| Evidence Dimension | Molecular weight difference relative to unlabeled N2-methylguanosine |
|---|---|
| Target Compound Data | 300.29 g/mol (C₁₁H₁₂D₃N₅O₅) |
| Comparator Or Baseline | 297.27 g/mol (unlabeled N2-methylguanosine, C₁₁H₁₅N₅O₅) |
| Quantified Difference | +3.02 Da |
| Conditions | Calculated from molecular formula; verified by vendor certificate of analysis |
Why This Matters
A +3 Da mass shift is sufficient to avoid isotopic overlap between the internal standard and the monoisotopic peak of the endogenous analyte, a prerequisite for accurate peak integration and quantification in complex biological matrices.
- [1] PeptideDB. N2-Methylguanosine-d3 Product Database Entry. View Source
- [2] Namiki Shoji Co., Ltd. N2-Methylguanosine-d3 Compound Detail. Product Code HY-111647S1. View Source
